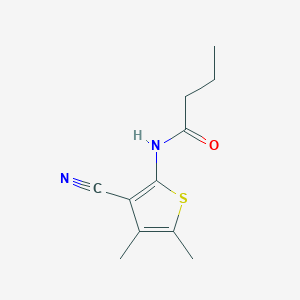![molecular formula C22H29N3O2 B251084 2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. DPA-714 belongs to the family of translocator protein ligands, which are known to play a crucial role in various physiological and pathological processes.
作用機序
2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane. TSPO is known to be involved in various processes, including cholesterol transport, steroidogenesis, and apoptosis. This compound binding to TSPO has been shown to modulate these processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglia and astrocytes. This compound has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of 2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is its high affinity and selectivity for TSPO, which makes it a promising tool for imaging TSPO expression in vivo. This compound also has various biochemical and physiological effects, which make it a potential therapeutic agent for various neurodegenerative diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, this compound has a relatively short half-life, which may limit its use in longitudinal studies. In addition, the synthesis of this compound is relatively complex and time-consuming, which may limit its availability and use in some labs.
将来の方向性
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide. One area of research involves the development of new TSPO ligands with improved pharmacokinetic properties and selectivity. Another area of research involves the use of this compound as a therapeutic agent for various neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications in humans. Finally, there is a need for further research to explore the role of TSPO in various physiological and pathological processes, and the potential use of TSPO ligands, including this compound, as imaging and therapeutic tools.
合成法
2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 4-(4-ethylpiperazin-1-yl)benzaldehyde in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the use of this compound as a PET radiotracer for imaging translocator protein (TSPO) expression in the brain. TSPO is known to play a crucial role in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and neuroprotection. This compound has been shown to have high affinity and selectivity for TSPO, making it a promising tool for imaging TSPO expression in vivo.
特性
分子式 |
C22H29N3O2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H29N3O2/c1-4-24-12-14-25(15-13-24)20-10-8-19(9-11-20)23-22(26)16-27-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,23,26) |
InChIキー |
NEKHIIRIYZPNJX-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)

![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
